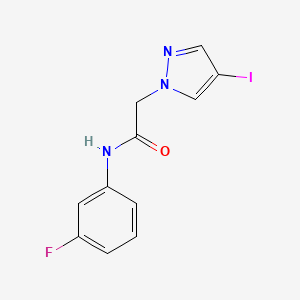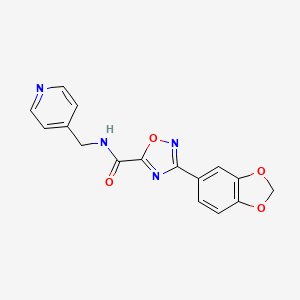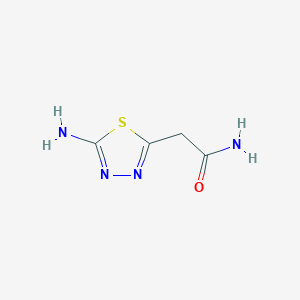![molecular formula C17H25NO5 B11064185 Ethyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B11064185.png)
Ethyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5210{15}]DEC-8-ENE-6-CARBOXYLATE is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, followed by the introduction of the ethyl ester and the propan-2-yloxypropyl group. Common reagents used in these reactions include strong bases, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
ETHYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE include other tricyclic compounds with similar functional groups and structural features.
Uniqueness
What sets ETHYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5210{15}]DEC-8-ENE-6-CARBOXYLATE apart is its specific combination of functional groups and its unique tricyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H25NO5 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 4-oxo-3-(3-propan-2-yloxypropyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate |
InChI |
InChI=1S/C17H25NO5/c1-4-21-16(20)13-12-6-7-17(23-12)10-18(15(19)14(13)17)8-5-9-22-11(2)3/h6-7,11-14H,4-5,8-10H2,1-3H3 |
InChI Key |
CPXMIERIFISBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C=CC3(C1C(=O)N(C3)CCCOC(C)C)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11064103.png)
![1-benzyl-2-hydroxy-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B11064112.png)
![1-(3-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11064117.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11064126.png)

![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}pyridine-4-carboxamide](/img/structure/B11064150.png)
![2-[(2-Hydrazinyl-2-oxoethyl)sulfanyl]-4-(hydroxymethyl)-6-methylpyridine-3-carbohydrazide](/img/structure/B11064159.png)

![1-{[Dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione](/img/structure/B11064164.png)
![3-[({4-[4-(Trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid](/img/structure/B11064173.png)


![3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11064190.png)
![N-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-2-phenylacetamide](/img/structure/B11064198.png)
